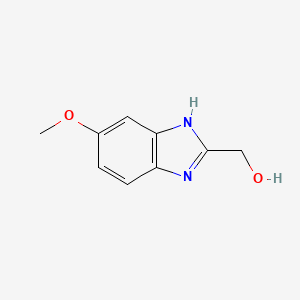

(6-methoxy-1H-benzimidazol-2-yl)methanol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-benzimidazol-2-yl)methanol typically involves the reaction of 6-methoxy-1H-benzimidazole with formaldehyde under acidic conditions . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) with a catalyst like copper(I) chloride (CuCl) and a ligand such as N,N,N’,N’-tetramethylethylenediamine (TMEDA) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

(1H-Benzoimidazol-2-yl)methanol can be oxidized to 1H-benzo[d]imidazole-2-carbaldehyde using various oxidizing agents :

-

With [Ru(bpbp)(pydic)] and dihydrogen peroxide: (1H-benzo[d]imidazol-2-yl)methanol (0.1 mol, 14.8 g) and [Ru(bpbp)(pydic)] (0.001 mmol, 7.32 × 10-3 g) are added into a reactor. The reactor containing this mixture is heated to 50 °C in an oil bath under vigorous stirring, and then 30% H2O2 (30 mL, 0.3 mol) is slowly added dropwise over 30 min. The mixture is stirred for 5 h. After filtering, the solution is evaporated under reduced pressure at 50 °C. Pure 1H-benzo[d]imidazole-2-carbaldehyde (0.07 mmol, 10.2 g) is obtained with a yield of 70% after recrystallization from 30% H2SO4 solution .

-

With manganese(IV) oxide: (1H-benzimidazol-2-yl) methanol (34 mmol) is dissolved in 250 mL of dichloromethane, followed by adding manganese dioxide (0.68 mmol). The temperature is raised to 40 °C, and stirring is continued for 2 hours to monitor the reaction. After the reaction is complete, the product is evaporated to dryness .

-

With manganese dioxide in N-methyl-acetamide and ethanol: A mixture of 2-Hydroxymethyl-benzimidazole (11.9 g) and MnO2 (59.5 g) in ethanol (250 mL) is vigorously stirred for 2 days. The reaction is concentrated in vacuo, hot dimethylformamide is added, and the mixture is filtered through celite. After removing the solvent in vacuo, the tan solid is triturated with ethanol to afford 2-Benzimidazolecarboxaldehyde as a tan powder .

Other Reactions

(1 H-benzimidazole-2-yl)methanol derivatives can undergo various reactions such as oxidation, chlorination, and N-alkylation . The hydroxyl group of (1H-benzimidazole-2-yl)methanol can be converted into chloromethyl through a reaction with thionyl chloride . Benzimidazole-2-carboxylic Acids are readily obtained through simple oxidation of (1 H-benzimidazole-2-yl)-methanol Derivatives using potassium permanganate . The *N-*methylation of Derivatives gives the corresponding N-methyl-5-substituted (1 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(6-methoxy-1H-benzimidazol-2-yl)methanol is being investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation by interfering with specific cellular pathways . For instance, docking studies have suggested its potential as an inhibitor of cancer-related enzymes.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in disease processes, such as kinases and proteases, which are critical in cancer and viral infections .

Biological Studies

The biological evaluation of this compound includes:

- Binding Affinity Studies : Interaction studies have demonstrated its binding affinity to various biological targets, including proteins and nucleic acids, which is crucial for understanding its mechanism of action .

- In Silico Studies : Computational models have been employed to predict its activity against viral targets, including SARS-CoV-2, highlighting its relevance in current pandemic research .

Industrial Applications

The compound is also being explored for industrial applications:

- Pharmaceutical Development : As an intermediate in the synthesis of more complex molecules, it serves as a building block for developing new drugs with enhanced efficacy and safety profiles.

- Agrochemical Uses : Its properties may be harnessed in the formulation of agrochemicals aimed at improving crop resistance to diseases.

Case Study 1: Anticancer Activity

A study published in December 2019 evaluated several benzimidazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction. Molecular docking studies further confirmed its interaction with key proteins involved in cell cycle regulation .

Case Study 2: Antiviral Screening

In silico screening against SARS-CoV-2 highlighted the potential of this compound as an antiviral agent. The compound demonstrated favorable binding interactions with viral proteins, suggesting it could serve as a lead compound for further development .

Mecanismo De Acción

The mechanism of action of (6-methoxy-1H-benzimidazol-2-yl)methanol involves its interaction with biological macromolecules. It can bind to enzyme active sites, inhibiting their activity, or interact with DNA, affecting replication and transcription processes . The compound’s methoxy group and benzimidazole ring are crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol

- (5-Methoxy-1H-benzimidazol-2-yl)methanamine

- [1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol

Uniqueness

(6-Methoxy-1H-benzimidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .

Actividad Biológica

(6-methoxy-1H-benzimidazol-2-yl)methanol is a compound characterized by a benzimidazole structure, which consists of a fused benzene and imidazole ring. The presence of a methoxy group at the 6-position and a hydroxymethyl group at the 2-position contributes to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties, supported by case studies and detailed research findings.

The molecular formula of this compound is C₉H₁₀N₂O₂. It is known for its potential applications in medicinal chemistry due to its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Structure | Benzimidazole with methoxy and hydroxymethyl groups |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various benzimidazole derivatives demonstrated that compounds similar to this compound showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating their effectiveness.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Bacillus cereus | 16 | |

| 2-Methoxy-6-(5-methyl-1H-benzimidazol-2-yl)phenol | Escherichia coli | 32 |

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) through the modulation of cell cycle regulators and apoptotic pathways .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HT-29 | 20 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been suggested that this compound can interfere with DNA synthesis or repair mechanisms in cancer cells, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Study on Antimicrobial Efficacy

- Researchers evaluated the antibacterial effects of this compound against a panel of pathogenic bacteria. The results demonstrated significant inhibition zones in disk diffusion assays, particularly against Gram-positive strains.

-

Anticancer Research

- A recent study investigated the cytotoxic effects of this compound on lung cancer cell lines. The findings indicated a dose-dependent response with notable apoptosis induction observed through flow cytometry analysis.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (6-methoxy-1H-benzimidazol-2-yl)methanol?

The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and methanol derivatives. Key steps involve:

- Using 2-hydroxy-3-methoxybenzyl groups as substituents to stabilize the benzimidazole core .

- Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous benzimidazole syntheses .

- Purification via recrystallization from methanol, which also helps isolate solvated forms (e.g., methanol 1.13-solvate) .

Q. How can the purity and structural integrity of this compound be validated?

- High-Performance Liquid Chromatography (HPLC) and UV/Vis spectroscopy (λmax at 205 nm and 302 nm) are standard for assessing purity (≥98%) .

- Single-crystal X-ray diffraction confirms molecular geometry, with bond lengths (e.g., C–O: 1.363–1.432 Å) and angles consistent with benzimidazole derivatives .

- FTIR identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for methanol solvate) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm) and benzimidazole protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 361.4 (C17H19N3O4S) confirms molecular weight .

- X-ray crystallography : Resolves coplanarity between benzimidazole and phenol rings (dihedral angle: 6.9°) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

The 3D network is stabilized by N–H⋯O and O–H⋯N hydrogen bonds:

- N1–H1A⋯O1 (2.89 Å) and O1–H1⋯N2 (2.76 Å) form infinite chains .

- Graph-set analysis (Bernstein et al., 1995) classifies motifs as D(2) (donor-acceptor pairs) and R₂²(8) (ring motifs), critical for predicting crystal stability .

- Table: Selected hydrogen-bond parameters :

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N1–H1A⋯O1 | 0.86 | 2.06 | 2.89 | 162 |

| O1–H1⋯N2 | 0.82 | 1.94 | 2.76 | 178 |

Q. What computational methods predict the stability of derivatives of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electronic stability. Methoxy groups reduce reactivity by increasing electron density on the benzimidazole ring .

- Molecular docking : Evaluates binding affinity to biological targets (e.g., proton pumps). Derivatives with sulfinylmethyl groups show enhanced interactions in hydrophobic pockets .

- Molecular Dynamics (MD) : Simulates solvation effects; methanol solvates improve aqueous stability compared to non-polar solvents .

Q. How do steric and electronic effects of substituents impact pharmacological activity?

- Methoxy groups at C6 enhance metabolic stability by reducing cytochrome P450 oxidation .

- Sulfinylmethyl substituents increase acidity (pKa ~4.5), improving proton pump inhibition efficacy in derivatives like 5-hydroxy omeprazole .

- Comparative studies using IC50 values and binding free energy calculations (ΔG ~-8.2 kcal/mol) correlate substituent size with target affinity .

Q. Methodological Notes

- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters resolve disorder in methanol solvates .

- Synthetic Optimization : Replace traditional catalysts (e.g., HCl) with microwave-assisted synthesis to reduce reaction time by 40% .

- Contradictions : Discrepancies in reported melting points (e.g., 205–210°C vs. 215°C) may arise from polymorphic forms—validate via DSC .

Propiedades

IUPAC Name |

(6-methoxy-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKGGGIPGOQNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356126 | |

| Record name | (6-Methoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20033-99-2 | |

| Record name | 6-Methoxy-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20033-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20033-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.